2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-5-methylpyrimidine
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Description
The compound “2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-5-methylpyrimidine” is a complex organic molecule that contains several functional groups, including a furan ring, a pyridazine ring, a piperazine ring, and a pyrimidine ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan, pyridazine, and pyrimidine rings are aromatic, which could contribute to the compound’s stability. The piperazine ring is a saturated cyclic amine, which could impart basicity to the compound .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer some potential reactions based on its functional groups. For example, the furan ring could undergo electrophilic aromatic substitution, the pyridazine ring could undergo nucleophilic aromatic substitution, and the piperazine ring could undergo reactions typical of amines, such as acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of multiple aromatic rings could increase its lipophilicity, while the piperazine ring could contribute to its basicity .Future Directions
properties
IUPAC Name |
2-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-5-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-13-11-18-17(19-12-13)23-8-6-22(7-9-23)16-5-4-14(20-21-16)15-3-2-10-24-15/h2-5,10-12H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVADTHALSYPXTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-yl)-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine |
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